Xanthine Oxidase Inhibition: Pyrazoloadenine vs. Clinical Reference Allopurinol
Pyrazoloadenine inhibits human xanthine oxidase with an IC₅₀ value of 30.26 μM . In a separate standardized enzymatic assay, the clinically used xanthine oxidase inhibitor allopurinol demonstrated an IC₅₀ of 14.97 ± 1.61 μM [1].
| Evidence Dimension | Xanthine oxidase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 30.26 μM |
| Comparator Or Baseline | Allopurinol, IC₅₀ = 14.97 ± 1.61 μM |
| Quantified Difference | Pyrazoloadenine is approximately 2.0-fold less potent than allopurinol in these in vitro assays. |
| Conditions | Human xanthine oxidase enzymatic assay. |
Why This Matters
This data positions pyrazoloadenine as a moderate xanthine oxidase inhibitor, useful as a chemical tool or starting point for optimization where a less potent, non-purine scaffold is required.
- [1] Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Oncology, 2021, Table 2. View Source
